molecular formula C31H50N2O3 B122145 [(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate CAS No. 50588-23-3

[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

Cat. No. B122145
CAS RN: 50588-23-3
M. Wt: 498.7 g/mol
InChI Key: WYHXYFVYJVAISY-IAARCPPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate, also known as [(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate, is a useful research compound. Its molecular formula is C31H50N2O3 and its molecular weight is 498.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Piperidine Alkaloids in Medicinal Chemistry

Piperidine alkaloids, derived from plants like Pinus species, hold significant medicinal importance. They have been explored for various clinical applications due to their potential therapeutic profiles. Researchers have identified and synthesized a variety of piperidine molecules, noting their broad therapeutic applications, including as scaffolds for drug development (Singh et al., 2021).

Impact on Drug Metabolism and Pharmacokinetics

The piperidine scaffold is a common feature in many pharmacologically active compounds, influencing drug metabolism and pharmacokinetics. For instance, compounds featuring piperidine rings have been studied for their interactions with cytochrome P450 enzymes, affecting the metabolism of various drugs. This interaction can either enhance or reduce the efficacy and toxicity of therapeutic agents (Khojasteh et al., 2011).

Role in Neuropharmacology

Piperidine derivatives have been investigated for their neuropharmacological properties, such as modulating dopamine D2 receptors, which are crucial in treating neuropsychiatric disorders like schizophrenia and Parkinson's disease. The structure-activity relationship studies of these compounds provide insights into designing more potent and selective ligands for therapeutic use (Jůza et al., 2022).

Antibacterial and Antimycobacterial Properties

Some piperidine analogs have demonstrated significant antibacterial and antimycobacterial activities, including against drug-resistant strains. This suggests the potential of piperidine-based compounds in developing new antibiotics and treatments for bacterial infections, including tuberculosis (Girase et al., 2020).

properties

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50N2O3/c1-21(34)36-28-18-22-10-11-23-24(31(22,3)20-27(28)33-16-8-5-9-17-33)12-13-30(2)25(23)19-26(29(30)35)32-14-6-4-7-15-32/h22-28H,4-20H2,1-3H3/t22-,23+,24-,25-,26-,27-,28-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHXYFVYJVAISY-IAARCPPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5=O)N6CCCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H](C5=O)N6CCCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401152478
Record name Androstan-17-one, 3-(acetyloxy)-2,16-di-1-piperidinyl-, (2β,3α,5α,16β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401152478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

CAS RN

50588-23-3
Record name Androstan-17-one, 3-(acetyloxy)-2,16-di-1-piperidinyl-, (2β,3α,5α,16β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50588-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androstan-17-one, 3-(acetyloxy)-2,16-di-1-piperidinyl-, (2β,3α,5α,16β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401152478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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